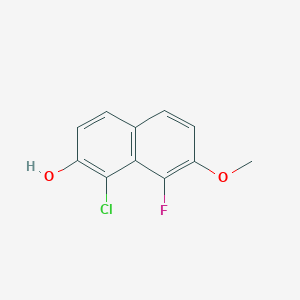

1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8ClFO2 |

|---|---|

Molecular Weight |

226.63 g/mol |

IUPAC Name |

1-chloro-8-fluoro-7-methoxynaphthalen-2-ol |

InChI |

InChI=1S/C11H8ClFO2/c1-15-8-5-3-6-2-4-7(14)10(12)9(6)11(8)13/h2-5,14H,1H3 |

InChI Key |

UQRPLTDBPVZOAA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=CC(=C2Cl)O)C=C1)F |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 Chloro 8 Fluoro 7 Methoxynaphthalen 2 Ol and Analogous Architectures

Direct Synthesis of 1-Chloro-8-fluoro-7-methoxynaphthalen-2-OL: Established Protocols

While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methodologies for the functionalization of naphthalene (B1677914) derivatives. Such a route would logically proceed through the synthesis of a key precursor followed by sequential, regioselective halogenation reactions.

Precursor Synthesis and Halogenation Reactions

The synthesis would likely commence with a suitably substituted naphthalene precursor, such as a 7-methoxy-8-fluoronaphthalen-2-ol derivative. The critical step is the selective introduction of a chlorine atom at the C1 position. The naphthalene ring is generally more reactive than benzene (B151609), but its substitution reactions can be complex. libretexts.org Electrophilic aromatic substitution (EAS) on naphthalene preferentially occurs at the 1-position (α-position) because the carbocation intermediate formed by attack at this position is more stable. wordpress.compearson.comyoutube.com This stability is attributed to the ability to draw more resonance structures that preserve the aromaticity of the second ring. wordpress.com

Therefore, direct chlorination of an 8-fluoro-7-methoxynaphthalen-2-ol precursor using a standard electrophilic chlorinating agent (e.g., Cl₂, N-chlorosuccinimide) would be expected to yield the desired 1-chloro product. The existing hydroxyl and methoxy (B1213986) groups are strong activating groups, further directing the electrophile to an ortho or para position. In this case, the C1 position is ortho to the C2-hydroxyl group, enhancing its reactivity.

Fluorination Methodologies in Substituted Naphthols

The introduction of a fluorine atom onto the naphthol skeleton is a key step in forming the precursor. The presence of fluorine in drug molecules can significantly improve pharmacological properties. researchgate.netnih.gov Synthetic methods for fluorination have evolved from hazardous reagents to milder techniques capable of precise installation. nih.gov

For aromatic systems like naphthols, common methods include:

Electrophilic Fluorination: Reagents such as Selectfluor® can be used to introduce fluorine onto electron-rich aromatic rings. For instance, a continuous flow fluorination of a 1-substituted-2-naphthol has been demonstrated using Selectfluor®. researchgate.net

Nucleophilic Fluorination: This typically involves a Sandmeyer-type reaction on an appropriately positioned amino-naphthol or the displacement of a suitable leaving group (like a nitro group or another halogen) by a fluoride (B91410) source (e.g., KF, CsF). Nucleophilic fluorination of dihydroxylated alicyclic compounds has been studied, highlighting the complexity and substrate dependence of these reactions. beilstein-journals.org

The choice of fluorination strategy would depend on the available starting materials and the desired regioselectivity for introducing the fluorine at the C8 position.

Broader Methodologies for Substituted Naphthol Synthesis

Beyond the functionalization of a pre-existing naphthalene core, several powerful methods exist for constructing the polysubstituted naphthol skeleton from simpler acyclic or monocyclic precursors. These methods offer alternative and often more flexible routes to complex naphthalene architectures.

Annulation Reactions and Cyclization Approaches

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of naphthalene synthesis. A variety of strategies have been developed to construct the naphthol core.

Electrophilic Cyclization: Substituted naphthalenes and 2-naphthols can be prepared regioselectively by the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols or 1-aryl-3-alkyn-2-ones. nih.govfigshare.com This method tolerates various functional groups and proceeds under mild conditions. nih.gov

Oxidative Cyclization: Functionalized naphthofurans can be synthesized through a visible-light-mediated, site-selective oxidative annulation of naphthols with alkynes, obviating the need for a photocatalyst. acs.org Other oxidative cyclizations can produce substituted naphthols from precursors like 2-(4-hydroxy-but-1-ynyl) benzaldehydes. researchgate.net

[4+2] Annulation: Rhodium(III)-catalyzed [4+2] annulation of sulfoxonium ylides and 1,3-diynes provides an effective route to substituted 1-naphthol (B170400) derivatives with high regioselectivity. researchgate.net

Base-Mediated Annulation: A base-mediated annulation of 2-nitrobenzothiophenes with naphthols has been used to synthesize benzothieno[2,3-b]naphthofurans, demonstrating the utility of naphthols in building more complex fused systems. acs.org

| Annulation/Cyclization Method | Key Reactants | Typical Catalyst/Reagent | Product Type |

|---|---|---|---|

| Electrophilic Cyclization | Arene-containing propargylic alcohols | ICl, I₂, Br₂ | Substituted Naphthalenes/Naphthols nih.govfigshare.com |

| [4+2] Annulation | Sulfoxonium ylides and 1,3-diynes | Rh(III) catalyst | Substituted 1-Naphthols researchgate.net |

| Visible-Light Oxidative Annulation | Naphthols and alkynes | Visible Light | Naphthofurans acs.org |

| N-to-C Transmutation | Isoquinolines and phosphonium (B103445) ylide | Base (e.g., NaH) | Substituted Naphthalenes nih.gov |

Transition Metal-Catalyzed Synthetic Routes to Polysubstituted Naphthalenes and Naphthols

Transition metal catalysis has revolutionized the synthesis of complex aromatic compounds, offering high efficiency and selectivity. researchgate.net These methods are particularly useful for constructing polysubstituted naphthalenes.

Palladium-Catalyzed Cross-Coupling: The halogen atoms in intermediates like 3-iodo-2-naphthols, formed via electrophilic cyclization, can be readily elaborated into more complex structures using organopalladium chemistry. nih.gov

Rhodium-Catalyzed Reactions: As mentioned, Rh(III) catalysis is effective for [4+2] annulation reactions to form 1-naphthols. researchgate.net Rhodium has also been used in three-component carbene coupling reactions. researchgate.net

Niobium and Tantalum Chemistry: Niobium(III) chloride can mediate the reaction between alkynes and 1,2-aryldialdehydes to produce substituted naphthols regioselectively. researchgate.net

Hydride Shift/Cyclization: A synthetic strategy involving an intramolecular hydride shift mediated by Al(OTf)₃ can be used to form tetralin derivatives, which are then oxidized to polysubstituted naphthalenes. nih.gov

Electrophilic Aromatic Substitution for Naphthalene Functionalization

Electrophilic Aromatic Substitution (EAS) is a fundamental method for functionalizing the naphthalene core. Naphthalene is more reactive than benzene in EAS reactions. libretexts.org The regiochemical outcome of these reactions is a key consideration.

Dearomatization Strategies and Subsequent Transformations

Dearomatization of naphthols represents a powerful strategy for converting planar aromatic systems into three-dimensional cyclic structures, which are prevalent in natural products and pharmaceuticals. researchgate.netnih.gov These reactions provide access to naphthalenone derivatives, which can serve as versatile intermediates for further transformations. nih.gov

An efficient method for this transformation is the catalytic asymmetric hydroxylative dearomatization of 2-naphthols. nih.govrsc.orgrsc.org This process can be achieved using chiral catalysts, such as an N,N′-dioxide–scandium(III) complex, with oxaziridines acting as the oxidant. nih.govrsc.org This approach yields substituted ortho-quinols in high yields (up to 99%) and with significant enantioselectivity (up to 95:5 er). rsc.org The reaction is notable for suppressing the formation of α-ketol rearrangement byproducts and has been successfully applied to the gram-scale asymmetric synthesis of bioactive molecules like lacinilenes. nih.govrsc.org

Electrochemical methods offer a sustainable and metal-free alternative for the oxidative dearomatization of 2-naphthols. nih.gov An electrochemical strategy involving C–O homocoupling of 2-naphthols followed by alkoxylation can be performed under mild conditions in an undivided cell. nih.gov This technique demonstrates broad tolerance for various substituents on the 2-naphthol (B1666908) core and can utilize a range of alcohols, producing naphthalenones in moderate to good yields. nih.gov

The following table summarizes key aspects of these dearomatization strategies.

| Strategy | Reagents/Conditions | Key Features | Product Class | Ref |

| Catalytic Asymmetric Hydroxylation | Chiral N,N′-dioxide–Sc(III) complex, Oxaziridines | High yield and enantioselectivity; suppression of byproducts. | ortho-Quinols | nih.gov, rsc.org |

| Electrochemical C–O Homocoupling | Metal-free, undivided cell, constant current | Sustainable, mild conditions, broad substrate scope. | Naphthalenones | nih.gov |

These dearomatization techniques provide a robust platform for generating complex, non-aromatic scaffolds from readily available naphthol precursors, which can then undergo subsequent transformations to introduce further complexity.

Multi-component Reaction Approaches for Naphthol Derivatives

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. fardapaper.irbohrium.com This approach is celebrated for its atom economy, efficiency, and convergence, making it a cornerstone of modern sustainable organic synthesis. fardapaper.ir 2-Naphthol, being an inexpensive and readily available feedstock with multiple reactive sites, is an excellent substrate for MCRs aimed at constructing diverse heterocyclic frameworks. fardapaper.irbohrium.com

A variety of heterocyclic compounds, including xanthenes, benzoxanthenes, and various N/O-containing systems, have been synthesized using 2-naphthol-based MCRs. fardapaper.irbohrium.com These reactions are often facilitated by a range of catalysts, from Brønsted and Lewis acids to nanocatalysts and ionic liquids, and can be performed under various conditions, including solvent-free, aqueous media, or microwave assistance. bohrium.com For instance, the one-pot synthesis of 1-amidoalkyl-2-naphthol derivatives, which are precursors to bioactive molecules like aminoalkyl naphthols and oxazines, is commonly achieved through MCRs. researchgate.net

Ruthenium-catalyzed three-component reactions provide a versatile method for the modular synthesis of multifunctional naphthalenes from simple naphthalenes, olefins, and alkyl bromides. rsc.org This protocol involves a tandem remote C–H functionalization and demonstrates tolerance to a wide array of functional groups, even allowing for the coupling of two different bioactive molecules. rsc.org

Another powerful strategy involves the consecutive application of MCRs. For example, aminobenzylnaphthols, prepared via the Betti reaction (a three-component reaction of 2-naphthol, an aldehyde, and an amine), can be used in a subsequent Bargellini multicomponent reaction to construct novel naphtho[1,2-f] acs.orglookchem.comoxazepine scaffolds. chemicalpapers.com

The table below provides examples of MCRs involving naphthol derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product Scaffold | Ref |

| Betti/Bargellini Sequence | 2-Naphthol, Aldehyde, 2-Aminopyridine; then Chloroform, Ketone, NaOH | Sequential one-pot reactions | Naphtho[1,2-f] acs.orglookchem.comoxazepine | chemicalpapers.com |

| Amidoalkyl Naphthol Synthesis | 2-Naphthol, Aldehyde, Amide/Urea | Various catalysts (e.g., acid, base) | 1-Amidoalkyl-2-naphthol | researchgate.net |

| Remote C-H Functionalization | Naphthalene, Olefin, Alkyl bromide | Ruthenium catalyst, P(III) auxiliary | Multifunctional naphthalenes | rsc.org |

| General Heterocycle Synthesis | 2-Naphthol, Aldehyde, etc. | Various (Brønsted/Lewis acids, nanocatalysts) | Xanthenes, Benzoxanthenes, etc. | fardapaper.ir, bohrium.com |

Regioselective Synthesis and Isomer Control in Naphthalene Derivatization

Controlling the position of substituents on the naphthalene core is a fundamental challenge in synthetic chemistry. The development of regioselective methods is critical for accessing specific isomers required for applications in materials science and medicinal chemistry. researchgate.net

Control of Substitution Patterns on the Naphthalene Nucleus

Traditional electrophilic aromatic substitution reactions on naphthalenes often yield mixtures of isomers, making purification difficult and lowering the efficiency of the synthesis. researchgate.netresearchgate.net Modern synthetic methods have focused on developing highly regioselective transformations.

C–H functionalization has emerged as a powerful tool for the direct and selective installation of functional groups, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org By choosing appropriate directing groups and catalysts, it is possible to achieve selective functionalization at various positions of the naphthalene ring, including the adjacent C2 and C8 positions, as well as the more challenging remote C4, C5, C6, and C7 positions. rsc.org

Metal-free protocols also offer an attractive route to regioselectively substituted naphthalenes. One such approach involves the stepwise cycloaddition of o-alkynylbenzaldehyde derivatives with alkynes or alkenes, mediated by iodonium (B1229267) ions. acs.orgacs.org This method proceeds at room temperature and furnishes iodinated naphthalene derivatives with well-defined substitution patterns. acs.orgacs.org For instance, the reaction of o-alkynylbenzaldehydes with terminal alkynes leads to 1-iodo-2,3-disubstituted naphthalenes in a regioselective manner. acs.org Similarly, iron(III) chloride has been shown to promote the annulation of aryl acetaldehydes with alkynes to regioselectively produce a variety of substituted naphthalenes under mild conditions. lookchem.com

The following table highlights different methods for achieving regiocontrol in naphthalene synthesis.

| Method | Key Reagents | Selectivity | Product Type | Ref |

| C–H Functionalization | Ruthenium catalyst, Directing Group | C2, C4, C5, C8, etc. (catalyst/director dependent) | Variously substituted naphthalenes | rsc.org |

| Metal-Free Cycloaddition | o-Alkynylbenzaldehydes, Alkynes, Iodonium ions | High regioselectivity for 1,2,3-substitution patterns | Iodinated naphthalenes | acs.org, acs.org |

| FeCl₃-Promoted Annulation | Aryl acetaldehydes, Alkynes | Excellent regioselectivity | Polysubstituted naphthalenes | lookchem.com |

Stereochemical Considerations in Substituted Naphthol Synthesis and Ligand Design

The three-dimensional arrangement of atoms is a critical factor in determining the biological activity and physical properties of molecules. nih.govnumberanalytics.com In drug design, for example, different stereoisomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. nih.govnumberanalytics.com Therefore, controlling stereochemistry during the synthesis of complex molecules like substituted naphthols is of paramount importance, particularly when they are intended for use as chiral ligands or bioactive agents.

The synthesis of conformationally constrained analogues is a common strategy to understand the bioactive conformation of a lead compound. For instance, by creating rigid cyclic structures from a flexible molecule like naphthol AS-E, researchers can probe the spatial requirements for its biological activity as an inhibitor of CREB-mediated gene transcription. nih.gov

In the context of natural product synthesis, the stereochemical outcome of reactions can be governed by enzymatic processes. For example, the enantiomeric excess of dalesconols, a class of binaphthyls, is determined by the atropselective coupling of naphthol radicals, a process mediated by laccase enzymes. researchgate.net The dominance of specific conformers of naphthol dimer intermediates, which act as ligands for the enzyme, dictates the final stereochemistry. researchgate.net

The development of methods for determining the absolute configuration of chiral molecules is also crucial. While X-ray crystallography has been a traditional tool, techniques like vibrational circular dichroism (VCD) and Raman optical activity (ROA) are emerging as powerful methods for assessing stereochemistry directly in solution, providing valuable information on conformational dynamics. nih.gov

Key considerations for stereocontrol in naphthol chemistry include:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer or diastereomer over others.

Chiral Resolution: Separating mixtures of stereoisomers.

Stereoselective Catalysis: Using catalysts that influence the stereochemical outcome of a reaction. numberanalytics.com

Conformational Locking: Designing and synthesizing rigid analogues to fix the molecule in a specific conformation for structure-activity relationship studies. nih.gov

Mastering these stereochemical aspects is essential for the rational design and synthesis of advanced naphthol-based structures for a wide range of applications.

Computational and Theoretical Chemistry Studies of Substituted Naphthalene Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular electronic structure and chemical reactivity. These calculations solve approximations of the Schrödinger equation for a given molecule, yielding information about electron distribution, orbital energies, and molecular geometry. For functionalized naphthalenes, these methods can elucidate how different substituent groups—such as chloro, fluoro, methoxy (B1213986), and hydroxyl groups—modulate the electronic properties of the aromatic system. lifechemicals.com This understanding is crucial for designing novel naphthalene-based compounds for applications in materials science and drug discovery. lifechemicals.com

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. bohrium.commdpi.com DFT methods are used to study the electronic properties of naphthalene (B1677914) and its derivatives by calculating properties such as ionization energies, excitation spectra, and the distribution of electron density. iau.irubc.ca

Key applications of DFT in studying substituted naphthalenes include:

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its electronic excitation properties. bohrium.commdpi.com

Charge Distribution : DFT calculations can map the electrostatic potential surface, revealing the distribution of charge across the molecule. This helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is essential for predicting how the molecule will interact with other reagents.

Spectroscopic Properties : Theoretical methods like Time-Dependent DFT (TD-DFT) can predict the UV-visible absorption spectra of molecules, which is valuable for understanding their optical properties. nih.gov

| Calculated Property | Typical Information Gained | Relevance to Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and electronic excitation energy. A smaller gap suggests higher reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Visualizes nucleophilic (negative potential) and electrophilic (positive potential) regions. |

The aromaticity of the naphthalene core is a key determinant of its stability and reactivity. Substituents can significantly alter the degree of electron delocalization and thus the aromaticity of the rings. researchgate.net Computational methods allow for the quantification of these effects.

Aromaticity Indices : The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify aromaticity. It compares the bond lengths within a ring to an ideal aromatic system. iau.ir Studies on substituted naphthalenes show that strongly electron-donating or electron-withdrawing groups can influence HOMA values, indicating a change in the aromatic character of the substituted ring. researchgate.net

Substituent Effects : The influence of substituents is a central concept in organic chemistry. nih.gov In naphthalene, which has multiple non-equivalent positions, the effects are more complex than in benzene (B151609). researchgate.netnih.gov Computational analyses, such as calculating the Substituent Effect Stabilization Energy (SESE), can quantify the energetic impact of adding a substituent. nih.gov For a molecule like 1-Chloro-8-fluoro-7-methoxynaphthalen-2-ol, the combined influence of the electron-withdrawing halogens and the electron-donating methoxy and hydroxyl groups creates a complex electronic landscape that determines its reactivity profile. msu.edu

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways, intermediates, and transition states. osti.gov This provides a detailed, step-by-step picture of how reactants are converted into products.

For substituted naphthalenes, this approach can be used to study various transformations:

Electrophilic Aromatic Substitution : This is a characteristic reaction of aromatic compounds. msu.edulibretexts.org Modeling can predict the preferred site of attack (regioselectivity) by an electrophile, explaining why substitution occurs at certain positions over others. libretexts.orgnih.gov The stability of the intermediate carbocations (sigma complexes) is calculated to determine the most favorable pathway. libretexts.org

Isomerization and Rearrangement : Computational studies can trace the complex pathways through which naphthalene isomers can interconvert at high energies. mdpi.com This involves identifying high-energy intermediates and the transition states that connect them.

Reaction Kinetics : By calculating the energy barriers (activation energies) of transition states, it is possible to predict the rate constants of reactions, providing a quantitative understanding of reaction dynamics. osti.govrsc.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of a molecule and its interactions with neighboring molecules are crucial for its physical and biological properties. Conformational analysis and the study of intermolecular forces provide this information. chemistrysteps.com

Conformational Analysis : This involves studying the different spatial arrangements (conformations) of a molecule that result from rotation around single bonds. chemistrysteps.comlumenlearning.com For substituted naphthalenes, particularly those with substituents in the peri-positions (like the 1 and 8 positions), steric hindrance can significantly restrict conformational freedom. In this compound, the proximity of the chlorine and fluorine atoms necessitates a computational analysis to determine the most stable (lowest energy) conformation by evaluating the torsional and steric strains.

Intermolecular Interactions : In the solid state or in solution, molecules interact through noncovalent forces. These include van der Waals forces, dipole-dipole interactions, and hydrogen bonding. rsc.orgcsic.es Computational modeling can quantify the strength of these interactions, which is essential for understanding crystal packing, solubility, and other macroscopic properties. bohrium.comrsc.org For example, the hydroxyl and methoxy groups in this compound can act as hydrogen bond donors and acceptors, influencing its aggregation behavior.

| Interaction Type | Description | Typical Energy Range (kJ/mol) |

|---|---|---|

| Hydrogen Bonding | An attractive force between a hydrogen atom bonded to an electronegative atom (e.g., O, N, F) and another nearby electronegative atom. | 10 - 40 |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. Common in naphthalene derivatives. | 0 - 50 |

| Dipole-Dipole Interactions | Electrostatic forces between molecules that have permanent dipoles. | 5 - 20 |

| Van der Waals Forces (London Dispersion) | Weak, short-range forces arising from temporary fluctuations in electron density. Present in all molecules. | 0.4 - 4 |

Advanced Spectroscopic and Structural Characterization Techniques for Substituted Naphthols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Naphthalene (B1677914) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of complex aromatic compounds. For 1-Chloro-8-fluoro-7-methoxynaphthalen-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy (B1213986) group protons. The chemical shifts of the four aromatic protons on the naphthalene ring will be influenced by the electronic effects of the four different substituents. The aromatic region (typically 6.5-8.5 ppm) will display a complex pattern of signals. oregonstate.edu The hydroxyl proton (-OH) is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The methoxy (-OCH₃) protons will likely appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The naphthalene core itself will produce ten distinct signals in the aromatic region (typically 110-150 ppm). oregonstate.edu The carbon attached to the methoxy group will be shifted downfield. The carbons bonded to the electronegative chlorine and fluorine atoms will also experience significant downfield shifts. researchgate.net Specialized techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, CH₃, and quaternary carbons. miamioh.edu

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive. wikipedia.org The spectrum would likely show a single resonance for the fluorine atom at the C-8 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and it is expected to fall within the typical range for aryl fluorides. ucsb.educolorado.edu Coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would provide further structural information. huji.ac.il

Based on the analysis of related compounds, the predicted NMR data for this compound are summarized below.

| ¹H NMR Data (Predicted) | |

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic-H | 6.8 - 8.2 |

| Hydroxyl-H (-OH) | 4.5 - 6.0 (variable, broad) |

| Methoxy-H (-OCH₃) | 3.8 - 4.1 (singlet) |

| ¹³C NMR Data (Predicted) | |

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-H | 110 - 130 |

| Aromatic C-Cl | 128 - 135 |

| Aromatic C-F | 150 - 165 (doublet due to C-F coupling) |

| Aromatic C-OH | 150 - 158 |

| Aromatic C-OCH₃ | 145 - 155 |

| Quaternary Aromatic C | 120 - 140 |

| Methoxy C (-OCH₃) | 55 - 65 |

| ¹⁹F NMR Data (Predicted) | |

| Fluorine Type | Predicted Chemical Shift (ppm) |

| Aromatic C-F | -110 to -140 (relative to CFCl₃) |

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be particularly useful.

The predicted molecular formula is C₁₁H₇ClFO₂. The molecular weight would be approximately 224.01 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show two peaks for the molecular ion, M⁺ and (M+2)⁺, separated by two mass units, with a characteristic intensity ratio of about 3:1. libretexts.org This pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns. researchgate.net Common fragmentation pathways for such halogenated and methoxylated aromatic compounds could include the loss of the methoxy group as a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O), loss of a chlorine radical (•Cl), and the elimination of a carbon monoxide (CO) molecule from the naphthol ring. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

| Mass Spectrometry Data (Predicted) | |

| Ion | Predicted m/z |

| [M]⁺ | 224 |

| [M+2]⁺ | 226 |

| [M-CH₃]⁺ | 209 |

| [M-Cl]⁺ | 189 |

| [M-CO]⁺ | 196 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. Assuming this compound can be crystallized, this technique would unambiguously confirm its constitution and reveal its three-dimensional arrangement in the crystal lattice.

The analysis of related structures, such as 4-chloro-1-naphthol, suggests that the crystal packing would be significantly influenced by intermolecular interactions. nih.gov A strong O-H···O hydrogen bond between the hydroxyl groups of adjacent molecules is highly probable, leading to the formation of chains or other supramolecular assemblies. nih.gov

Furthermore, π-π stacking interactions between the electron-rich naphthalene rings of neighboring molecules are expected to play a crucial role in stabilizing the crystal structure. nih.gov The presence of halogen atoms (chlorine and fluorine) could also introduce weaker intermolecular interactions, such as halogen bonding, which could further influence the molecular packing. The spatial arrangement of the substituents, particularly the peri-substituents at the 1 and 8 positions (chloro and fluoro groups), will likely cause some distortion from perfect planarity in the naphthalene ring system to relieve steric strain. researchgate.net

| Crystallographic Data (Predicted) | |

| Parameter | Prediction |

| Crystal System | Monoclinic or Orthorhombic (Common for naphthalene derivatives) |

| Space Group | P2₁/c or similar (Common for centrosymmetric packing) |

| Key Intermolecular Interactions | O-H···O Hydrogen Bonding, π-π stacking, Halogen bonding |

| Molecular Geometry | Near-planar naphthalene core with potential minor distortions |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wiley.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features. libretexts.orglibretexts.org

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration of the hydroxyl group would likely appear in the 1200-1300 cm⁻¹ region. The methoxy group would show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a C-O stretching band.

The aromatic naphthalene ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The C-Cl and C-F stretching vibrations are expected in the fingerprint region of the spectrum, typically below 1200 cm⁻¹. The exact positions of these bands can provide further information about the substitution pattern on the aromatic ring.

| Infrared (IR) Spectroscopy Data (Predicted) | |

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch (methoxy) | 2850 - 2960 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-O stretch (hydroxyl) | 1200 - 1300 |

| C-O stretch (methoxy) | 1000 - 1100 |

| C-F stretch | 1100 - 1200 |

| C-Cl stretch | 700 - 850 |

Research Applications of Highly Functionalized Naphthalene Scaffolds Chemical and Materials Science Focus

Building Blocks in Complex Organic Synthesis

Highly substituted naphthalene (B1677914) scaffolds are prized as intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. lifechemicals.comacs.orgijpsjournal.com The distinct functional groups on 1-Chloro-8-fluoro-7-methoxynaphthalen-2-ol would offer orthogonal reactivity, allowing for selective chemical modifications at different positions of the naphthalene ring.

The hydroxyl group can be readily converted into other functionalities or used as a directing group in electrophilic aromatic substitution reactions. The methoxy (B1213986) group, being relatively stable, can influence the electron density of the ring system and can be cleaved under specific conditions to yield a dihydroxynaphthalene derivative. The chloro and fluoro substituents provide handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

For instance, the chlorine atom, being more reactive than fluorine in many cross-coupling reactions, could be selectively targeted to introduce new substituents. Subsequently, the fluorine atom could be functionalized under different reaction conditions, showcasing the synthetic versatility of such a molecule.

Contributions to Advanced Materials Science

The photophysical and electronic properties of naphthalene derivatives make them attractive candidates for applications in materials science. rsc.orgmdpi.com The specific substitution pattern of this compound suggests its potential as a precursor for novel materials with tailored properties.

Precursors for Optoelectronic Materials

Naphthalene-based compounds are often used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov The electronic properties of the naphthalene core can be modulated by the attached functional groups. The interplay of the electron-withdrawing halogens and electron-donating methoxy and hydroxyl groups in this compound could lead to materials with interesting charge-transport and luminescent properties.

The hydroxyl and methoxy groups can also serve as anchoring points for polymerization or for grafting the molecule onto surfaces, enabling the fabrication of thin films and other nanostructured materials.

Ligand Design in Catalysis

The development of new ligands is crucial for advancing transition-metal catalysis. Naphthalene-based structures can serve as rigid scaffolds for constructing multidentate ligands. The functional groups on this compound could be used to coordinate with metal centers, and the steric and electronic properties of the ligand could be fine-tuned by modifying these groups.

For example, the hydroxyl group could be part of a bidentate or tridentate ligand system, while the electronic nature of the naphthalene ring, as influenced by the chloro, fluoro, and methoxy groups, could impact the catalytic activity and selectivity of the metal complex. The synthesis of chiral catalysts based on such a scaffold could also be envisioned, potentially leading to new asymmetric transformations.

Development of Novel Synthetic Methodologies and Reagents

The unique reactivity of highly functionalized aromatic compounds can be exploited to develop new synthetic methods. The presence of multiple, distinct functional groups on this compound makes it an interesting substrate for studying reaction mechanisms and for discovering new chemical transformations.

For instance, the regioselectivity of reactions on this polysubstituted naphthalene could be investigated, providing insights into the directing effects of the various functional groups. The compound could also serve as a starting material for the synthesis of novel reagents with specific applications in organic synthesis. The development of methods for the selective fluorination or chlorination of naphthalene derivatives is an active area of research, and studying the reactivity of compounds like this compound could contribute to this field. mdpi.comebyu.edu.trresearchgate.net

Future Research Directions in the Chemistry of Substituted Naphthols

Exploration of Novel Catalytic Systems for Naphthalene (B1677914) Functionalization

The functionalization of the naphthalene scaffold often relies on catalytic processes. A major thrust of future research will be the discovery and development of novel catalytic systems that offer enhanced reactivity, selectivity, and broader substrate scope. This includes the exploration of earth-abundant and non-toxic metal catalysts as sustainable alternatives to precious metal catalysts. Photocatalysis and electrocatalysis are also expected to play a more significant role, offering green and efficient methods for C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds. The development of multifunctional catalysts, which can promote multiple transformations in a single pot, will be another key area of focus, streamlining synthetic routes and reducing waste.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research. In the context of substituted naphthols, advanced computational studies will be instrumental in predicting their chemical properties, reactivity, and biological activity. Density Functional Theory (DFT) and other quantum mechanical methods will be employed to elucidate reaction mechanisms, predict the regioselectivity of reactions, and calculate spectroscopic properties for the characterization of new compounds. Molecular docking and molecular dynamics simulations will aid in the rational design of naphthol-based compounds with specific biological targets. Furthermore, the use of machine learning and artificial intelligence is anticipated to accelerate the discovery of new synthetic routes and the identification of novel compounds with desired properties, thereby reducing the need for extensive experimental screening.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-chloro-8-fluoro-7-methoxynaphthalen-2-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound can be synthesized via multi-step processes involving halogenation, methoxylation, and hydroxylation. For example:

Halogenation : Introduce chlorine and fluorine substituents using electrophilic aromatic substitution (EAS) with Cl₂ or F₂ under controlled temperature (0–5°C) to avoid over-substitution.

Methoxylation : Protect hydroxyl groups via methylation (e.g., using methyl iodide and a base like K₂CO₃) .

Hydroxylation : Regioselective hydroxylation can be achieved via catalytic hydrogenation or acid-mediated deprotection .

- Critical Parameters : Temperature and catalyst selection (e.g., Pd/C vs. PtO₂) significantly impact regioselectivity and stereochemistry. Monitor reaction progress via TLC and HPLC to confirm intermediate purity .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

- Analytical Workflow :

- NMR : Use ¹H/¹³C NMR to verify substituent positions. For example, the methoxy group (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm) provide distinct splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z calculated for C₁₁H₉ClFO₂: 225.02) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals and analyzing diffraction data (e.g., compare bond lengths and angles to literature analogs) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound in multi-step syntheses?

- Experimental Design :

DoE (Design of Experiments) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, polar aprotic solvents (e.g., DMF) may enhance halogenation efficiency .

Kinetic Studies : Monitor intermediate formation rates via in-situ IR or UV-Vis spectroscopy to identify rate-limiting steps .

- Data Analysis : Compare yields across conditions using ANOVA. For instance, a 10°C increase in hydroxylation temperature improved yield by 15% in related naphthol derivatives .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism.

- Solution 1 : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .

- Solution 2 : Use computational chemistry (e.g., DFT calculations) to predict spectra and validate experimental data .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights :

- Electron-Withdrawing Groups (EWGs) : The fluorine atom meta to the hydroxyl group deactivates the ring, reducing reactivity in Suzuki-Miyaura couplings.

- Steric Effects : The methoxy group ortho to chlorine may hinder palladium catalyst access, requiring bulky ligands (e.g., SPhos) .

Methodological Best Practices

Q. What safety protocols are critical when handling halogenated naphthols like this compound?

- Guidelines :

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., methyl iodide) .

- PPE : Wear nitrile gloves and goggles; halogenated aromatics can penetrate latex .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal (e.g., quench with NaHCO₃) .

Q. How should researchers document synthetic procedures for reproducibility?

- Template :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.